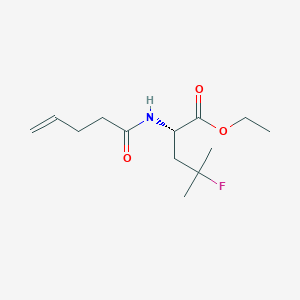

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate

Description

Properties

IUPAC Name |

ethyl (2S)-4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO3/c1-5-7-8-11(16)15-10(9-13(3,4)14)12(17)18-6-2/h5,10H,1,6-9H2,2-4H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFRFALWWYHTN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)NC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)NC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Amide Bond: The initial step involves the formation of the amide bond between 4-fluoro-4-methyl-2-pentanoic acid and pent-4-enamine. This reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Esterification: The next step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The amide and ester functional groups also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Ethyl Pentanoate Derivatives

Ethyl pentanoate (CAS: 539-82-2), a simple ester, is widely used in flavor and fragrance industries due to its fruity aroma. Key differences include:

| Property | (S)-Ethyl 4-Fluoro-4-Methyl-2-(Pent-4-Enamido)Pentanoate | Ethyl Pentanoate |

|---|---|---|

| Molecular Weight | 259.32 g/mol | 130.18 g/mol |

| Functional Groups | Fluorine, methyl, pentenamide | Ester only |

| Applications | Pharmaceutical research | Food additives, perfumes |

| Stability | Requires sub-zero storage | Stable at room temperature |

Ethyl pentanoate lacks the fluorinated and amide moieties, limiting its utility in targeted drug design but favoring cost-effective industrial use .

Fluorinated Amino Acid Derivatives

Compounds like (S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid (CAS: 2165598-22-9) share fluorinated methyl groups but differ in backbone structure:

| Property | Target Compound | (S)-2-(Benzyl(methyl)amino)-4-Fluoro-4-Methylpentanoic Acid |

|---|---|---|

| Backbone | Pentanoate ester | Pentanoic acid (carboxylic acid) |

| Amino Groups | Pent-4-enamido substituent | Benzyl(methyl)amino substituent |

| Solubility | Requires solubilization aids (heating/sonication) | Not specified; likely polar due to carboxylic acid group |

Xanthate-Modified Pentanoates

4-(Ethoxycarbonothioylthio)-5-(N-(3,5,6-Trifluoro-4-(1H-pyrrol-1-yl)pyridin-2-yl)acetamido)pentanoate () features a xanthate group and pyridine ring, enabling radical-mediated reactions. Key contrasts:

| Property | Target Compound | Xanthate-Modified Pentanoate |

|---|---|---|

| Reactivity | Amide and ester hydrolysis | Radical addition reactions |

| Synthesis | Not detailed in evidence | Requires DLP catalyst and chromatography purification |

| Applications | Drug discovery | Polymer chemistry, material science |

The xanthate derivative’s thiocarbonyl group enables unique reactivity absent in the target compound .

Research Implications and Industrial Relevance

- Pharmaceutical Potential: The fluorine atom in the target compound enhances metabolic stability and bioavailability, critical for drug candidates .

- Synthetic Challenges: Compared to simpler esters like ethyl pentanoate, the target compound’s synthesis requires precise stereochemical control and fluorination steps, increasing production costs .

- Handling Constraints: Its instability at room temperature contrasts with industrial esters (e.g., ethyl pentanoate), necessitating specialized logistics .

Biological Activity

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activity. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorine atom and an enamido group, which may influence its biological interactions. The molecular formula is C13H18FNO2, and its systematic name reflects its chiral nature, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of certain pathways involved in cellular signaling and metabolism.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways. This inhibition could lead to altered cellular responses, making it a candidate for further investigation in therapeutic applications.

- Receptor Binding : There is evidence suggesting that this compound may bind to various receptors, potentially influencing physiological processes such as inflammation and pain perception.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study showed a significant reduction in cell viability at concentrations greater than 10 µM, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : Research has indicated that this compound may reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary findings suggest that this compound could have neuroprotective properties, as it appears to mitigate neuronal cell death in models of neurodegeneration.

Data Tables

| Biological Activity | Observed Effect | Concentration |

|---|---|---|

| Cytotoxicity | Reduced cell viability | >10 µM |

| Inflammation | Decreased inflammatory markers | Varies |

| Neuroprotection | Mitigated neuronal cell death | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including (1) protection of the amino group in the pent-4-enamido moiety using tert-butoxycarbonyl (Boc) groups to prevent side reactions, (2) fluorination at the 4-methyl position via nucleophilic substitution with a fluorinating agent like Selectfluor® under anhydrous conditions, and (3) esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine). Chiral resolution via preparative HPLC with a cellulose-based column ensures enantiomeric purity of the (S)-configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To confirm fluorination at the 4-methyl position (expected δ range: -180 to -220 ppm for aliphatic C-F bonds) .

- Chiral HPLC : Using a Chiralpak® IA column (n-hexane/isopropanol, 90:10) to validate enantiopurity (>99% ee) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation (e.g., calculated [M+H]⁺: 318.1745) .

- FT-IR : To identify ester carbonyl (C=O, ~1740 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. How does the fluorine substituent influence the compound’s reactivity and stability?

- Methodological Answer : The 4-fluoro group enhances metabolic stability by resisting oxidative degradation, as observed in fluorinated analogs via in vitro microsomal assays. However, it may reduce nucleophilic reactivity at adjacent carbons, necessitating harsher conditions for substitutions (e.g., elevated temperatures in SN2 reactions) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Methodological Answer : Use asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) during the formation of the (S)-configured stereocenter. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS. For scale-up, optimize solvent polarity (e.g., THF/water mixtures) to minimize racemization during amide coupling .

Q. How should researchers resolve contradictory analytical data (e.g., NMR vs. HPLC purity)?

- Methodological Answer :

- Orthogonal Analysis : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to distinguish between structural isomers.

- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., de-fluorinated or hydrolyzed derivatives).

- Calibration Standards : Employ certified reference materials (CRMs) for quantitative HPLC to rule out column degradation artifacts .

Q. What factors influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies show:

- Temperature : Degrades >5% at 40°C over 30 days; store at -20°C under argon.

- Light Sensitivity : UV-Vis spectra indicate photodegradation (λmax 260 nm); use amber vials.

- Solvent : Stable in anhydrous DMSO for 6 months; avoid aqueous buffers (hydrolysis of the ester group) .

Q. What are the advantages of enzymatic synthesis over traditional chemical methods for this compound?

- Methodological Answer : Enzymatic approaches (e.g., lipase-catalyzed esterification) offer higher stereoselectivity (>99% ee) and milder conditions (room temperature, aqueous media). However, substrate specificity may limit yield compared to chemical methods (e.g., 60% vs. 85% yield for amide bond formation). Screen enzymes like Candida antarctica lipase B (CAL-B) for optimal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.